molecular formula C8H14O3 B1631667 Ethyl tetrahydropyran-4-carboxylate CAS No. 96835-17-5

Ethyl tetrahydropyran-4-carboxylate

Cat. No.: B1631667
CAS No.: 96835-17-5
M. Wt: 158.19 g/mol
InChI Key: BCXINTIRMSZYKA-UHFFFAOYSA-N
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Description

Ethyl tetrahydropyran-4-carboxylate is an organic compound featuring a tetrahydropyran ring substituted with an ethyl ester group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetrahydropyran-4-carboxylate can be synthesized through several methods. One common approach involves the hetero-Diels-Alder cycloaddition of Danishefsky’s dienes with aldehydes under Lewis acid catalysis . This method efficiently produces 2,6-disubstituted tetrahydropyran-4-one derivatives, which can be further esterified to yield this compound.

Another method involves the [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds under phosphine catalysis . This reaction produces tetrasubstituted tetrahydropyran derivatives, which can be converted to this compound through subsequent esterification steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield tetrahydropyran-4-carboxylic acid, while reduction with lithium aluminum hydride can produce tetrahydropyran-4-methanol.

Scientific Research Applications

Ethyl tetrahydropyran-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl tetrahydropyran-4-carboxylate can be compared with other similar compounds, such as:

    Tetrahydropyran-4-carboxylic acid: Lacks the ethyl ester group, resulting in different reactivity and applications.

    Ethyl tetrahydropyran-4-acetate: Similar structure but with an acetate group instead of a carboxylate, leading to different chemical properties.

    Tetrahydropyran-4-one: The ketone analog, which has distinct reactivity and uses in synthesis.

Biological Activity

Overview

Ethyl tetrahydropyran-4-carboxylate is an organic compound characterized by its tetrahydropyran ring structure with an ethyl ester group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, which are crucial for various medicinal applications.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H14_{14}O3_{3}
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 96835-17-5

The compound's structure allows it to interact with various biological targets, leading to diverse biochemical effects.

This compound, as a derivative of pyran, can influence multiple biochemical pathways. Its mechanism of action likely involves:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory and microbial processes.
  • Receptor Binding : It may bind to various receptors, potentially altering signaling pathways related to inflammation and infection.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.
  • Mechanism : The antimicrobial activity may stem from the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Reduction of Inflammatory Markers : In vitro studies suggest that the compound can lower levels of pro-inflammatory cytokines.
  • Potential Applications : This activity positions the compound as a candidate for developing new anti-inflammatory drugs.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of E. coli
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduces IL-6 and TNF-alpha levels

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

  • E. coli : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
  • S. aureus : MIC was determined to be 16 µg/mL.

These findings suggest that the compound may serve as a lead in the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilicity.
  • Metabolism : Preliminary studies indicate that it may undergo hydrolysis and oxidation, leading to various metabolites.
  • Excretion : The elimination route remains to be fully characterized but is likely renal.

Properties

IUPAC Name

ethyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXINTIRMSZYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541587
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96835-17-5
Record name Ethyl oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

It is known that 4-hydroxymethyltetrahydropyran can be prepared in three steps: reaction of ethyl acetoacetate with ethylene oxide to form 3-(2-hydroxyethyl)gamma-butyrolactone (EP-A-246 581), rearrangement to ethyl tetrahydropyran-4-carboxylate (EP-A-284 969), and subsequent catalytic hydrogenation to form 4-hydroxymethyltetrahydropyran (DE-A-4 141 222).
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Synthesis routes and methods II

Procedure details

To a solution of tetrahydropyran-4,4-dicarboxylic acid diethyl ester (400 mg, 1.74 mmol) in N,N-dimethylformamide (4 mL), was added lithium iodide (1.16 g, 8.66 mmol), followed by sodium cyanide (94 mg, 1.91 mmol). The mixture was heated at 130° C. for 7 hours, 140° C. for 25 hours, after which GC analysis indicated the reaction to be >95% complete. The mixture was partitioned between 33% diethyl ether/hexanes (100 mL) and brine (25 mL). The organic layer was washed with additional brine (25 mL), dried (MgSO4) and concentrated in vacuo to afford the tetrahydropyran-4-carboxylic acid ethyl ester (253 mg, 92%). Note: Substitution of 2 equivalents of sodium acetate for 1.1 equivalents of sodium cyanide in this reaction and heating 12 hours longer provides identical results.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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